molecular formula C8H6S B083047 Benzothiophene CAS No. 11095-43-5

Benzothiophene

Cat. No.: B083047
CAS No.: 11095-43-5
M. Wt: 134.2 g/mol
InChI Key: FCEHBMOGCRZNNI-UHFFFAOYSA-N
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Description

Benzothiophene is a heterocyclic compound consisting of a benzene ring fused to a thiophene ring. It is a member of the organosulfur compounds and is known for its aromatic properties. This compound and its derivatives are significant in various fields, including pharmaceuticals, materials science, and organic synthesis, due to their unique chemical properties and biological activities .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of dihydrothis compound derivatives. Catalytic hydrogenation is a typical method used for this purpose.

    Substitution: Electrophilic substitution reactions are common with this compound, where substituents can be introduced at various positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

Mechanism of Action

Benzothiophenes exhibit their biological activities through various mechanisms. For instance, Zileuton, a drug containing a benzothiophene motif, relieves symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid .

Safety and Hazards

Benzothiophene should be handled with care. It is advised not to get it in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should also be avoided. It should be stored in a dry, cool, and well-ventilated place .

Future Directions

Benzothiophenes have diverse applications in medicinal chemistry and materials science. Consequently, the development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . Recent developments in benzofuran and this compound C−H functionalisations over the past five years, including alkylations, arylations and heteroarylations, carboxylations, carbamoylations and C-heteroatom bond formations, and cyclisations, have been summarized .

Comparison with Similar Compounds

  • Benzofuran
  • Indole
  • Thiophene
  • Dibenzothiophene

This compound’s unique properties and versatility make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

1-benzothiophene
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InChI

InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FCEHBMOGCRZNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6S
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Related CAS

30281-16-4
Record name Benzo[b]thiophene, homopolymer
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DSSTOX Substance ID

DTXSID2052736
Record name Benzothiophene
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Molecular Weight

134.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid with an odor like naphthalene; mp = 32 deg C; [Merck Index] White crystals with an unpleasant odor; mp =28-32 deg C; [Alfa Aesar MSDS]
Record name Benzothiophene
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Vapor Pressure

0.99 [mmHg]
Record name Benzothiophene
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CAS No.

95-15-8
Record name Benzo[b]thiophene
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Record name Benzothiophene
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Record name Benzo[b]thiophene
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-benzo[b]thiophene (69.62 g, 0.325 mol) in 55 mL of anhydrous collidine under N2 was added 4-benzyloxyphenol (97.6 g, 0.488 mol) and cuprous oxide (23.3 g, 0.163 mol). The mixture was heated to reflux for 24 hours. Upon cooling, the reaction mixture was diluted with ethyl acetate (200 mL) and the crude mixture filtered through a pad of Celite® (Aldrich, Milwaukee, Wis.) to remove inorganic salts. The filtrate was washed with 1N hydrochloric acid (3×150 mL). The organic was dried (sodium sulfate) and concentrated in vacuo to a liquid. Thianaphthene was removed by distillation (10 mm Hg, 115°-120° C.). The remainder of the material was chromatographed (silicon dioxide, hexanes: ethyl acetate 85:15) to provide 12.2 g of benzo[b]thiophene and 12.95 g (35% based on recovered starting material) of [3-(4-benzyloxy)phenoxy]benzo-[b]thiophene as an off-white solid. mp 84°-86° C. 1H NMR (CDCl3) d 7.91-7.83 (m, 2H), 7.47-7.34 (m, 7H), 7.04 (q, JAB =9.0 Hz, 4H), 6.47 (s, 1H), 5.07 (s, 2H). Anal. Calcd. for C21H16O2S: C, 75.88; H, 4.85. Found: C, 75.75; H, 5.00.
Quantity
69.62 g
Type
reactant
Reaction Step One
Quantity
97.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In further detail, a compound (XIV) is reacted with a benzoyl chloride in the presence of a Lewis acid (e.g. aluminum chloride or tin tetrachloride) to obtain a compound (XV). Usually, this reaction can be carried out by the use of or without a solvent (e.g. carbon disulfide or nitrobenzene) in a temperature range of room temperature to about 100° C. Then, the compound (XV) is reacted with chloroacetic acid in a temperature range of approximately 80°-130° C. to obtain benzothiophene or a derivative thereof (IIb).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( XV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene-4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester (101.0 mg (81.0%), 0.672 mmol), 4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole (16.56 mg, 0.0336 mmol), 4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole (27.87 mg, 0.0336 mmol), Pa2dba3 (2.46 mg, 0.0027 mmol), P(o-tol)3 (3.27 mg, 0.0108 mmol) were placed in a 100 mL schlenk flask. The flask was degassed and backfilled with argon three times. Dry chlorobenzene (11 mL) was injected and the reaction was heated in a 135° C. heat bath for 18 hr. The reaction was cooled to room temperature and the contents of the flask were poured into methanol (100 mL). The precipitates were collected by filtration. The solid was subjected to Soxhlet extraction and washed with methanol (4 h), then ethyl acetate (16 h). The final product was extracted out with dichloromethane and weighed 35.0 mg after drying under vacuum (37.0%). Elemental Analysis: Calcd. C, 67.51; H, 7.46; N, 1.99. Found: C, 67.73, H, 7.23, N, 1.67. FIG. 2 shows the UV-vis spectra of the polymer in thin film form and as a solution in chloroform.
[Compound]
Name
2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene 4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester
Quantity
101 mg
Type
reactant
Reaction Step One
Name
4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
16.56 mg
Type
reactant
Reaction Step One
Name
4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
27.87 mg
Type
reactant
Reaction Step One
Quantity
3.27 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Stir cis-6-chloro-2,3-dihydro-3-hydroxy-2-[(1', 2', 4'-triazolyl)-1'-methyl]benzo(b)thiophene (1.17 gms., 4.37 mmols), 2-chloro-3-thenylbromide (1.06 gms., 5.0 mmol) and methyl tricaprylyl ammonium chloride (0.1 gm.) in tetrahydrofuran (25 ml) and 50% sodium hydroxide (10 ml) at room temperature for one hour. Pour the reaction mixture into chloroform (500 ml.) and extract with two 500 ml. portions of water. Dry the chloroform solution over anhydrous magnesium sulfate, filter and evaporate in vacuo. Chromatograph the resultant residue on silica gel eluting with chloroform. Combine the like eluates as determined by thin layer chromatography and evaporate in vacuo to obtain cis-6-chloro-3-(2'-chloro-3'-thenyloxy)-2,3-dihydro-2-[(1", 2", 4"-triazolyl)-1"-methyl]benzo(b)thiophene, a gum.
[Compound]
Name
cis-6-chloro-2,3-dihydro-3-hydroxy-2-[(1', 2', 4'-triazolyl)-1'-methyl]benzo(b)thiophene
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
methyl tricaprylyl ammonium chloride
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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